molecular formula C₁₀H₁₄O₅ B1142452 threo-Guaiacylglycerol CAS No. 27391-16-8

threo-Guaiacylglycerol

Cat. No. B1142452
CAS RN: 27391-16-8
M. Wt: 214.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of threo-Guaiacylglycerol involves multiple steps, starting from basic compounds like vanillin. A notable method includes a condensation reaction between specific esters and benzyl vanillin, using lithium diisopropyl amide as the base, yielding this compound in high yields. This method emphasizes the creation of erythro and threo isomers, showcasing the compound's versatility in synthesis (Nakatsubo, Sato, & Higuchi, 1975).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using various spectroscopic techniques, including UV, mass spectrometry, and NMR. These studies highlight the presence of distinct threo and erythro forms, with the structural determinations being made on the basis of spectral data, including two-dimensional shift correlation (Sakushima et al., 2003).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, reflecting its role as an inter-unit of lignin. These reactions include cleavage and degradation pathways, which are vital for understanding lignin's biodegradation. The compound exhibits specific reactions under different conditions, such as in the presence of certain enzymes or catalysts, highlighting its reactive versatility (Umezawa & Higuchi, 1985).

Physical Properties Analysis

Studies have shown that this compound exhibits characteristic physical properties, particularly in its spectroscopic profiles. For example, its vibrational spectra have been characterized using terahertz time-domain spectroscopy, revealing distinct absorption peaks that are indicative of its structural composition (Su et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity and interaction with other molecules, are central to its role in lignin chemistry. Its behavior in various chemical environments, such as in the presence of phenol or under acid catalysis, has been studied to understand the mechanisms of lignin liquefaction and degradation (Lin, Yao, & Shiraishi, 2001).

Scientific Research Applications

  • Structural Determination and Isolation : The threo and erythro forms of guaiacylglycerol derivatives, including threo-guaiacylglycerol, have been isolated from plants like Boreava orientalis. These compounds were structurally determined using UV, MS, 1H, and 13C-NMR spectral data (Sakushima et al., 2003), (Sakushima et al., 1997).

  • Biosynthesis and Stereochemistry : The stereochemistry and biosynthesis of guaiacylglycerol derivatives, including this compound, in plants such as Eucommia ulmoides have been investigated. This research provides insights into the formation of these compounds through enzymatic processes (Lourith et al., 2005).

  • Vibrational Spectra Analysis : Studies have been conducted on the vibrational spectra of guaiacylglycerol derivatives, including this compound, using techniques like terahertz time-domain spectroscopy. These analyses help in understanding the molecular structure and characteristics of these compounds (Su et al., 2015).

  • Enzymic Formation and Decomposition : The enzymic formation of arylglycerols, including this compound, from p-hydroxycinnamyl alcohols has been studied. These findings contribute to our understanding of lignin decomposition and formation in nature (Higuchi et al., 1974).

  • Lignin Model Compound Study : Guaiacylglycerol derivatives, including this compound, have been used as lignin model compounds in studies to understand the liquefaction mechanism of lignin. This research is significant for the development of bio-refinery technologies (Lin et al., 2001).

Mechanism of Action

Target of Action

Threo-Guaiacylglycerol, a natural organic compound, is formed by the combination of proline and the phenolic compound Guaiacyl . It has been found to exhibit potent anti-inflammatory effects against NO, TNF-α, and IL-6 . These are key mediators in the inflammatory response, making them primary targets of this compound.

Mode of Action

This compound interacts with its targets (NO, TNF-α, and IL-6) to exert its anti-inflammatory effects . Specifically, it has been shown to significantly inhibit COX-2 expression at 50 μM . COX-2 is an inducible isoform of cyclooxygenase, which plays a crucial role in inflammation. By inhibiting COX-2, this compound can help alleviate inflammatory destruction.

Biochemical Pathways

The anti-inflammatory activity of this compound is suggested to occur in part via the inhibition of the expression of pro-inflammatory cytokines . This includes the inhibition of TNF-α, IL-6, and NO production. TNF-α stimulates macrophages to release various molecular mediators such as IL-6, which further involves in multi-biological activities like inflammation .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that this compound is a solid substance that appears as a white or similar to white crystal at room temperature and has a certain solubility .

Result of Action

The result of this compound’s action is the reduction of inflammation. By inhibiting the production of pro-inflammatory mediators and cytokines, this compound can help alleviate the symptoms of inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound requires appropriate temperature and pH conditions .

properties

IUPAC Name

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKFUSLVUZISST-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453870
Record name 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84799-27-9
Record name 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is threo-guaiacylglycerol and where is it found?

A1: this compound is a natural phenolic compound belonging to the lignan family. It is often found as a constituent in various plants, including Dracocephalum forrestii [], Catunaregam spinosa [], Ailanthus altissima [], and many others. These plants are often studied for their potential medicinal properties.

Q2: What is the difference between erythro-guaiacylglycerol and this compound?

A2: Both erythro- and this compound are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This difference arises from the chirality at the glycerol moiety. Notably, research on Fusarium solani metabolism of a related compound suggests distinct stereoselectivity in the formation of erythro (aS, βR) and threo (aS, βS) isomers during enzymatic reduction [].

Q3: Has this compound been found to exist as a glycoside?

A3: Yes, this compound has been found in various plants in its glycosylated form. For example, this compound 3-O-[6-O-(E)-p-coumaroyl]-β-D-glucopyranoside and this compound 3-O-[6-O-(Z)-p-coumaroyl]-β-D-glucoside were isolated from Dracocephalum forrestii [].

Q4: What is the role of this compound in plant lignification?

A4: While this compound itself is not a direct lignin monomer, research suggests its involvement in lignification. Studies on Zinnia elegans tracheary element differentiation revealed that this compound-β-coniferyl ether, a dilignol derived from coniferyl alcohol, was present in the culture medium during lignification []. Further experiments indicated that this dilignol, along with others, could be incorporated into the lignin polymer, especially when monolignol biosynthesis was inhibited.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.